molecular formula C14H13NO2 B1497701 2-(2-Pyridin-3-yl-ethyl)-benzoic acid CAS No. 1185535-94-7

2-(2-Pyridin-3-yl-ethyl)-benzoic acid

Cat. No. B1497701
M. Wt: 227.26 g/mol
InChI Key: YLTWNWVAOWGXRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

  • 3-bromoimidazo[1,2-a]pyridines are obtained in ethyl acetate via a one-pot tandem cyclization/bromination when only TBHP is added. The cyclization to form imidazopyridines is promoted by further bromination, and no base is needed. These versatile 3-bromoimidazopyridines can be further transformed into other structures .

Molecular Structure Analysis

The molecular formula of Risedronate is C7H11NO7P2 . Its structure includes a pyridine ring , an ethyl group , and a benzoic acid moiety . The phosphonate groups contribute to its bone-targeting properties. You can find the detailed molecular structure in the RCSB PDB database .

properties

IUPAC Name

2-(2-pyridin-3-ylethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-14(17)13-6-2-1-5-12(13)8-7-11-4-3-9-15-10-11/h1-6,9-10H,7-8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTWNWVAOWGXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651255
Record name 2-[2-(Pyridin-3-yl)ethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Pyridin-3-yl-ethyl)-benzoic acid

CAS RN

1185535-94-7
Record name 2-[2-(Pyridin-3-yl)ethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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